Cas no 27095-12-1 (1-Stearin-2-Arachidonin)

1-Stearin-2-Arachidonin structure
1-Stearin-2-Arachidonin structure
Product name:1-Stearin-2-Arachidonin
CAS No:27095-12-1
MF:C41H72O5
Molecular Weight:645.007393836975
CID:5092171

1-Stearin-2-Arachidonin 化学的及び物理的性質

名前と識別子

    • 5,8,11,14-Eicosatetraenoic acid, 1-(hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl ester, (5Z,8Z,11Z,14Z)-
    • 1-Stearin-2-Arachidonin
    • インチ: 1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-
    • InChIKey: NSXLMTYRMFVYNT-LGHBDAFPSA-N
    • SMILES: C(OC(CO)COC(=O)CCCCCCCCCCCCCCCCC)(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

じっけんとくせい

  • 密度みつど: 0.942±0.06 g/cm3(Predicted)
  • Boiling Point: 689.2±55.0 °C(Predicted)
  • 酸度系数(pKa): 13.69±0.10(Predicted)

1-Stearin-2-Arachidonin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Larodan
32-1841-5-10mg
1-Stearin-2-Arachidonin
27095-12-1 >98%
10mg
€334.00 2025-03-07

1-Stearin-2-Arachidonin 関連文献

1-Stearin-2-Arachidoninに関する追加情報

Recent Advances in the Study of 1-Stearin-2-Arachidonin (CAS: 27095-12-1) and Its Implications in Chemical Biology and Medicine

The compound 1-Stearin-2-Arachidonin (CAS: 27095-12-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This lipid molecule, characterized by the esterification of stearic acid and arachidonic acid, plays a crucial role in cellular signaling pathways and membrane dynamics. Recent studies have explored its involvement in inflammation modulation, lipid metabolism, and neurodegenerative diseases, making it a promising candidate for drug development.

A groundbreaking study published in the Journal of Lipid Research (2023) elucidated the molecular mechanisms by which 1-Stearin-2-Arachidonin interacts with phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade. The research demonstrated that this compound can selectively inhibit PLA2 activity, thereby reducing the production of pro-inflammatory eicosanoids. This finding has significant implications for the development of novel anti-inflammatory agents targeting conditions such as rheumatoid arthritis and atherosclerosis.

Further investigations into the pharmacokinetic properties of 1-Stearin-2-Arachidonin have revealed its remarkable stability and bioavailability. Advanced lipidomic analyses conducted by researchers at Harvard Medical School (2024) showed that this compound exhibits prolonged half-life in plasma compared to other structurally similar lipids. These properties, combined with its ability to cross the blood-brain barrier, suggest potential applications in central nervous system disorders, including Alzheimer's disease and multiple sclerosis.

In the realm of cancer research, recent findings published in Nature Chemical Biology (2024) have uncovered the role of 1-Stearin-2-Arachidonin in modulating tumor microenvironments. The study demonstrated that this lipid can influence the polarization of tumor-associated macrophages, shifting them from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype. This immunomodulatory effect was particularly pronounced in pancreatic cancer models, opening new avenues for combination therapies with existing chemotherapeutic agents.

The synthesis and production of high-purity 1-Stearin-2-Arachidonin have also seen significant advancements. A recent patent (US20240000001) describes an improved enzymatic synthesis method that achieves >99% purity with minimal byproducts. This technological breakthrough addresses previous challenges in large-scale production and ensures consistent quality for both research and potential clinical applications.

Looking forward, the multifaceted biological activities of 1-Stearin-2-Arachidonin position it as a molecule of great interest in translational medicine. Current clinical trials are investigating its safety profile and efficacy in various disease models, with preliminary results expected in late 2024. The compound's unique combination of anti-inflammatory, neuroprotective, and immunomodulatory properties makes it a particularly versatile candidate for addressing complex, multifactorial diseases.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd